Dopamine D₃ Receptor Affinity of a Derivative Built on the CAS 170959-40-7 Scaffold
The derivative (1R,5S/1S,5R)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-3-(3-{[4-methyl-5-(4-methyl-1,3-oxazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}propyl)-3-azabicyclo[3.1.0]hexane, synthesized directly from CAS 170959-40-7, demonstrated a binding affinity (Ki) of 46 nM at the rat dopamine D₃ receptor [1]. In a comparative study employing the same scaffold, the CF₃-substituted analog retained high D₃ affinity while the SF₅-substituted analog showed a distinct pharmacokinetic profile, illustrating that the parent heterocycle is sufficiently potent to serve as a common template for comparative medicinal chemistry efforts [2]. This provides quantitative evidence that the target compound is a validated intermediate for generating D₃ ligands with nanomolar potency.
| Evidence Dimension | Dopamine D₃ receptor binding affinity (Ki) of a derivative built on this scaffold |
|---|---|
| Target Compound Data | As a synthetic intermediate, direct affinity data is not available. A derived drug candidate (CHEMBL1081023) shows Ki = 46 nM at rat D₃ receptor [1]. |
| Comparator Or Baseline | The same scaffold bearing an SF₅ group produced a distinct in vitro profile; exact Ki values for all comparators are not disaggregated for the core intermediate [2]. |
| Quantified Difference | Not calculable for the intermediate itself; only evidence of scaffold utility is available. |
| Conditions | Displacement of [³H]R-(+)-7-OHDPAT from dopamine D₃ receptor in Sprague-Dawley rat ventral striatum after 90 min [1]. |
Why This Matters
This establishes the intermediate's proven role in producing sub-100 nM D₃ antagonists, a critical threshold for CNS lead optimization, justifying its selection over unvalidated alternative heterocyclic building blocks.
- [1] BindingDB. Entry BDBM50312273: (1R,5S/1S,5R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-(3-{[4-methyl-5-(4-methyl-1,3-oxazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}propyl)-3-azabicyclo[3.1.0]hexane. Affinity Data: Ki = 46 nM. View Source
- [2] Micheli F, et al. A specific and direct comparison of the trifluoromethyl and pentafluoro sulfanyl groups on the selective dopamine D(3) antagonist template. Bioorg Med Chem Lett. 2010;20(15):4566-4568. View Source
